N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acylation and substitution reactions, as well as the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various nucleophiles into the fluorophenyl ring.
Scientific Research Applications
N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds such as fluoxetine and flurbiprofen, which contain fluorophenyl groups and are used in medicinal chemistry.
Uniqueness
N-(4-Fluorophenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H16FNO2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNO2S/c1-23-17-5-2-4-14(12-17)19(22)21(13-18-6-3-11-24-18)16-9-7-15(20)8-10-16/h2-12H,13H2,1H3 |
InChI Key |
WZHSMXLDZKVBQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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